小檗碱Z

描述

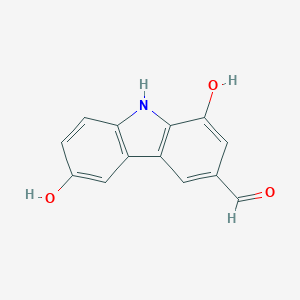

Clausine Z is a carbazole alkaloid isolated from the stems and leaves of Clausena excavata, a plant belonging to the Rutaceae family. It was identified through spectroscopic methods and is notable for its inhibitory activity against cyclin-dependent kinase 5 (CDK5), a protein associated with neurological diseases. Clausine Z also demonstrates protective effects on cerebellar granule neurons in vitro, suggesting potential therapeutic applications in neuroprotection (Potterat et al., 2005).

科学研究应用

神经退行性疾病中的神经保护剂

小檗碱Z已被确定为一种潜在的神经保护剂。 它表现出可能保护神经元免受退行性过程的特性,这些过程是阿尔茨海默病和帕金森病等疾病的特征 . 该化合物抑制CDK5的能力突出了其在该领域的治疗潜力,CDK5是一种与神经退行性疾病相关的激酶 .

抗癌活性

研究表明,this compound和相关的咔唑生物碱具有抗肿瘤特性 . 这些化合物可能会干扰癌细胞中失调的细胞机制,为开发新的抗癌疗法提供途径。

抗氧化特性

This compound属于一类以其抗氧化活性而闻名的化合物 . 通过对抗氧化应激,this compound可能有助于预防或治疗由自由基损伤引起的疾病。

抗菌治疗

This compound的抗菌活性使其成为开发新型抗菌剂的候选药物 . 它对细菌的有效性可能导致针对细菌感染的替代治疗方法,解决日益严重的抗生素耐药性问题。

抗病毒疗法

This compound的抗病毒能力是正在进行的研究的一部分,特别是在其在治疗病毒感染中的潜在用途方面 . 鉴于病毒性疾病对全球的影响,这种应用尤其重要。

抗HIV治疗

作为咔唑生物碱家族的一部分,this compound在抗HIV治疗中表现出潜力 . 它抑制HIV生命周期中关键酶的能力使其成为旨在控制HIV/AIDS的联合疗法的宝贵组成部分。

抗糖尿病研究

This compound可能由于其参与影响葡萄糖代谢的途径而有助于抗糖尿病研究 . 它在控制血糖水平方面的作用可能对开发新的糖尿病治疗方法具有重要意义。

CDK5抑制

This compound对细胞周期蛋白依赖性激酶5 (CDK5) 的抑制是各种研究领域的应用前景,包括神经学和肿瘤学 . CDK5在许多细胞过程中发挥作用,其失调与多种病理状况有关。

作用机制

Target of Action

Clausine Z, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata , primarily targets Cyclin-dependent kinase 5 (CDK5) . CDK5 is an essential kinase in sensory pathways and plays a crucial role in the regulation of neuron development and function .

Mode of Action

Clausine Z exhibits inhibitory activity against CDK5 . It competes with ATP for the ATP-binding site on CDK5, thereby inhibiting the kinase’s activity . The IC50 value of Clausine Z for CDK5 is 0.51 mM, indicating potent inhibition .

Biochemical Pathways

CDK5 is involved in various cellular processes, including cell cycle progression, neuronal migration, and synaptic plasticity . Therefore, Clausine Z’s inhibition of CDK5 could potentially affect these processes.

Result of Action

Clausine Z’s inhibition of CDK5 results in protective effects on cerebellar granule neurons in vitro . This suggests that Clausine Z could potentially be used as a neuroprotective agent, particularly in conditions where CDK5 is dysregulated .

属性

IUPAC Name |

1,6-dihydroxy-9H-carbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-6-7-3-10-9-5-8(16)1-2-11(9)14-13(10)12(17)4-7/h1-6,14,16-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKDULSCBYNXNMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C3=C(N2)C(=CC(=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

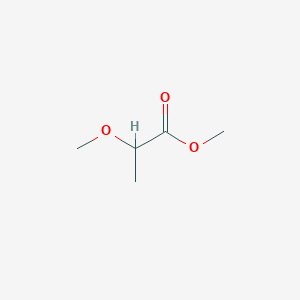

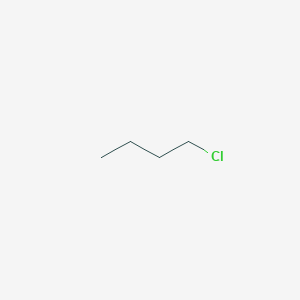

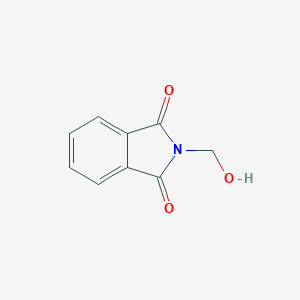

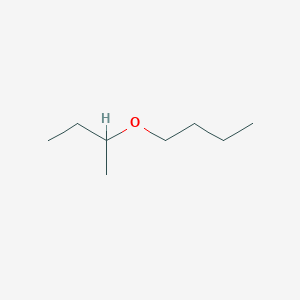

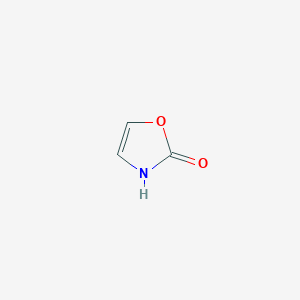

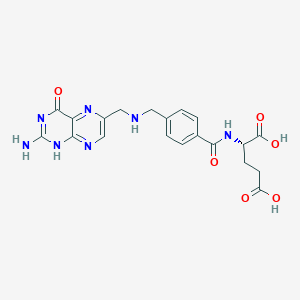

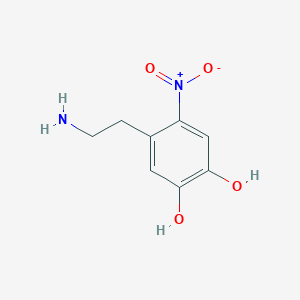

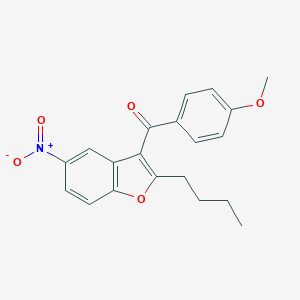

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Clausine Z?

A1: Clausine Z, a carbazole alkaloid isolated from the stems and leaves of Clausena excavata Burm. (Rutaceae), exhibits inhibitory activity against cyclin-dependent kinase 5 (CDK5) []. While the exact mechanism of interaction with CDK5 remains to be fully elucidated, this inhibitory activity suggests that Clausine Z may interfere with the ATP-binding site of CDK5 or disrupt protein-protein interactions necessary for its activity. Further research is needed to determine the precise binding site and mechanism of inhibition.

Q2: What is the impact of Clausine Z on neuronal cells?

A2: In in vitro studies, Clausine Z demonstrated protective effects on cerebellar granule neurons []. This suggests that its CDK5 inhibitory activity may have therapeutic potential in neurodegenerative diseases where CDK5 dysregulation plays a role. Further investigations using relevant animal models and exploring downstream signaling pathways are needed to confirm these preliminary findings and explore its therapeutic potential.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)